molecular formula C9H17ClO3 B1624553 2-[2-(2-Chloroethoxy)ethoxy]oxane CAS No. 54533-84-5

2-[2-(2-Chloroethoxy)ethoxy]oxane

Cat. No.: B1624553
CAS No.: 54533-84-5
M. Wt: 208.68 g/mol
InChI Key: ZQXLMMBXCPBEIQ-UHFFFAOYSA-N
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Description

2-[2-(2-Chloroethoxy)ethoxy]oxane is a chemical compound with the molecular formula C9H17ClO3 and a molecular weight of 208.68 g/mol. It is a derivative of tetrahydropyran, featuring a chloroethoxy group attached to the ethoxy chain. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chloroethoxy)ethoxy]oxane typically involves the reaction of tetrahydropyran with 2-(2-chloroethoxy)ethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloroethoxy)ethoxy]oxane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives

Scientific Research Applications

2-[2-(2-Chloroethoxy)ethoxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the preparation of bioactive compounds and as a protecting group in peptide synthesis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxy]oxane involves its ability to act as a protecting group for hydroxyl functionalities. The compound forms stable ether linkages, which can be selectively cleaved under acidic conditions to release the protected hydroxyl group. This property makes it valuable in organic synthesis and peptide chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethoxy)tetrahydropyran: A simpler derivative with similar reactivity but fewer ethoxy groups.

    2-(2-[2-Chloroethoxy]ethoxy)ethanol: A related compound with an additional hydroxyl group, used in similar applications

Uniqueness

2-[2-(2-Chloroethoxy)ethoxy]oxane is unique due to its extended ethoxy chain, which provides additional flexibility and reactivity in synthetic applications. Its ability to form stable ether linkages while being easily cleaved under specific conditions makes it a versatile tool in organic synthesis .

Properties

CAS No.

54533-84-5

Molecular Formula

C9H17ClO3

Molecular Weight

208.68 g/mol

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]oxane

InChI

InChI=1S/C9H17ClO3/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9H,1-8H2

InChI Key

ZQXLMMBXCPBEIQ-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCOCCCl

Canonical SMILES

C1CCOC(C1)OCCOCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a drybox, 2-(2-chloroethoxy)ethanol (50.0 g, 0.401 moles) and 135 mL chloroform were added to a 500 mL 3-necked flask equipped with a stir bar, addition funnel and septum. 3,4-Dihydro-2H-pyran (39.7 g, 0.472 moles) in 35 mL chloroform was added dropwise over 30 min using an addition funnel. At the end of the addition, the flask was warm. The addition funnel was removed from the flask and replaced with a stopper, and the flask was transferred to the hood and placed under an atmosphere of nitrogen. Twelve drops of concentrated HCl were added dropwise via syringe. The septum was then replaced with a water condenser. The reaction was heated at 40° C. for 1 hr, and then allowed to cool to room temperature. The flask was opened to the air, 9 g of K2CO3 were added to the reaction mixture, and the mixture was stirred for two min before filtering. The solvent was removed via rotary evaporation, and the product was dried under vacuum for 8 hr at room temperature to give 84 g (0.406 moles) of 2[2-(2-chloroethoxy)ethoxyl]-tetrahydropyran.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two

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